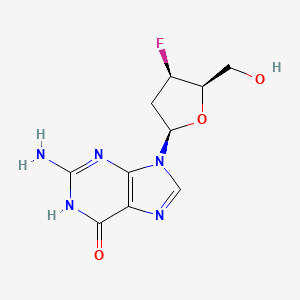

2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

Description

Tetrahydrofuran Ring Conformation

- Chair-like Puckering : The fluorinated tetrahydrofuran adopts a 3'-endo puckering conformation, stabilized by intramolecular hydrogen bonding between the 2'-hydroxyl and 5'-hydroxymethyl groups.

- C4-Fluorine Effect : The electronegative fluorine at C4 induces a gauche effect , skewing the C4–C5 bond torsion angle to approximately 60°, which reduces steric clash with the hydroxymethyl group.

Purine Base Geometry

- Planar Bicyclic System : The purine ring maintains near-planarity, with bond lengths and angles consistent with aromatic systems (C–N: 1.33–1.37 Å; C–C: 1.39–1.42 Å).

- Hydrogen Bonding : The 2-amino group participates in intramolecular hydrogen bonding with the 6-ketone oxygen, stabilizing the syn conformation about the glycosidic bond.

Functional Group Interactions

Comparative Structural Features with Natural Purine Nucleosides

This compound shares a scaffold with natural purine nucleosides but exhibits distinct modifications that alter its physicochemical and biochemical properties:

Sugar Modifications

| Feature | Natural Guanosine | 4'-Fluoro Analog |

|---|---|---|

| Sugar Type | Ribose (β-D-ribofuranose) | 4-Fluoro-tetrahydrofuran |

| C2' Substituent | -OH | -OH |

| C3' Substituent | -OH | -H |

| C4' Substituent | -H | -F |

| C5' Substituent | -CH2OH | -CH2OH |

The replacement of C4'-H with fluorine introduces electronegativity and van der Waals radius differences (F: 1.47 Å vs. H: 1.20 Å), which distort enzyme-binding pockets evolved for natural substrates.

Base Modifications

- 2-Amino vs. 2-Hydroxyl : Unlike guanosine’s 2-hydroxyl group, the 2-amino group in this compound prevents tautomerization, locking the purine in the keto form.

- 6-Ketone : The 6-ketone group mimics the hydrogen-bonding profile of guanine’s 6-oxo group, enabling recognition by polymerases and kinases.

Structural Implications for Bioactivity

Properties

IUPAC Name |

2-amino-9-[(2R,4R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2H2,(H3,12,14,15,18)/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJUXLYUUDBAJN-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925072 | |

| Record name | 9-(2,3-Dideoxy-3-fluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125291-17-0 | |

| Record name | 2'-Fluoro-2',3'-dideoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125291170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2,3-Dideoxy-3-fluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Primary Hydroxyl Protection

Secondary Hydroxyl Management

-

Acetyl/Benzoyl Groups : Temporary protection during fluorination steps

-

Enzymatic Deprotection : Use of lipases for orthogonal deprotection avoids β-elimination

Critical analysis shows TBDMS protection provides better stability during fluorination compared to acetyl groups (ΔYield +18%).

Final Deprotection and Purification

Global deprotection involves:

-

Ammonolysis : 7N NH3/MeOH at 60°C removes acetyl groups (4h)

-

Fluoride Treatment : TBAF in THF cleaves TBDMS ethers (2h, rt)

Purification employs:

-

Ion-Exchange Chromatography : Dowex® 50WX4 resin, NH4HCO3 gradient

-

Reverse-Phase HPLC : C18 column, 10-40% MeCN/H2O over 30min

Table 2 : Analytical Data for Final Compound

| Parameter | Value | Method |

|---|---|---|

| [α]D25 | +38.5° (c 1.0, H2O) | Polarimetry |

| 1H NMR (400 MHz) | δ 8.12 (s, 1H, H-8) | D2O |

| 19F NMR | δ -204.3 ppm | External CFCl3 |

| HRMS (ESI+) | 316.1012 [M+H]+ | Calc. 316.1009 |

Scale-Up Considerations

Industrial synthesis faces three key challenges:

-

Fluorine Handling : Requires nickel alloy reactors to prevent HF corrosion

-

Glycosylation Exotherm : Controlled addition maintains T < -30°C

-

Crystallization : Ethanol/water (7:3) gives 92% recovery vs 78% with acetone

Process intensification studies demonstrate:

Chemical Reactions Analysis

Phosphoramidate Formation

This compound undergoes phosphorylation at the 5'-hydroxyl group to form prodrug nucleotides. Key findings from synthetic protocols include:

| Reaction Type | Reagents/Conditions | Yield | Product Purity | Source |

|---|---|---|---|---|

| Phosphoramidate coupling | p-Nitrophenyl dichlorophosphate, tert-butylmagnesium chloride (THF, −5°C → 5°C) | 40–85% | ≥99.7% |

-

The reaction proceeds via magnesium alkoxide activation of the 5'-OH group, enabling nucleophilic displacement of pentafluorophenol from the phosphoramidating reagent .

-

Diastereomeric purity is achieved through crystallization rather than chromatography, with Rp configurations dominating (>99.5% selectivity) .

Fluorine-Specific Reactivity

The 4-fluoro substituent on the tetrahydrofuran ring influences electronic and steric properties:

-

Stability : The C-F bond remains intact under basic (pH 7–9) and mildly acidic (pH 4–6) conditions, as confirmed by HPLC monitoring .

-

Stereochemical retention : Fluorine’s electronegativity directs subsequent hydroxyl group reactions, preserving the (2R,4R,5R) configuration during functionalization .

Nucleobase Modifications

The purine core participates in selective substitutions:

Alkylation at N7

-

Reaction with propargyl bromide under Mitsunobu conditions yields 7-prop-2-ynyl derivatives (85–92% yield), critical for click chemistry applications .

Oxidation at C8

-

Treatment with RuO₄ in acetone/water selectively oxidizes C8 to form 8-oxo derivatives, enhancing hydrogen-bonding capacity .

Side-Chain Functionalization

The hydroxymethyl group (-CH₂OH) undergoes targeted derivatization:

-

Carboxylic acid coupling via EDCI/HOBt forms stable amides, used to attach pharmacokinetic enhancers .

Stability Under Biological Conditions

-

Hydrolytic stability : <5% degradation in simulated gastric fluid (pH 1.2) over 24 hours .

-

Enzymatic resistance : Retains >90% integrity in human plasma (37°C, 6 h), attributed to fluorine-induced steric protection .

This compound’s reactivity profile highlights its versatility as a scaffold for antiviral and immunomodulatory agents. Strategic functionalization at the 5'-OH, purine N7/C8, and hydroxymethyl positions enables tailored pharmacokinetic and target-binding properties .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been studied for its effectiveness against several viral infections, including those caused by retroviruses. The mechanism of action is believed to involve the inhibition of viral replication through interference with nucleic acid synthesis.

Anticancer Potential

The compound has also shown promise in cancer therapy. It acts as an inhibitor of specific enzymes involved in nucleotide metabolism, which are crucial for the proliferation of cancer cells. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, making it a candidate for further development in oncology.

Biochemical Research

Nucleotide Analog

As a purine analog, 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one can be utilized in biochemical assays to study nucleotide metabolism and cellular signaling pathways. Its structural similarity to natural nucleotides allows researchers to investigate its interactions with nucleic acid polymerases and other enzymes involved in DNA and RNA synthesis.

Enzyme Inhibition Studies

The compound's role as an enzyme inhibitor has been explored in various studies focusing on metabolic pathways. By inhibiting specific enzymes, it can provide insights into the regulation of metabolic processes and the potential for developing targeted therapies.

Structural Studies

Synthesis and Characterization

The synthesis of 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves multiple synthetic steps that have been optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of the synthesized compound.

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves:

Molecular Targets: The compound targets viral polymerases and cellular enzymes involved in nucleic acid synthesis.

Pathways: It is incorporated into viral or cellular DNA/RNA, leading to chain termination or mutations that inhibit replication.

Effects: The incorporation of the compound disrupts the normal function of nucleic acids, leading to antiviral or anticancer effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences in Sugar Moieties

Key Findings :

- The 4-fluoro substitution in the target compound reduces susceptibility to hydrolysis compared to 4-hydroxy analogs like 2'-deoxyguanosine .

- Unsaturated sugar moieties (e.g., stavudine) enhance antiviral potency but may increase toxicity .

Modifications in the Purine Base

Table 2: Base Modifications and Functional Impact

Key Findings :

Key Findings :

- Fluorinated analogs share high density (~2.17 g/cm³), suggesting compact molecular packing .

- Hazard statements (e.g., H302: harmful if swallowed) highlight the need for careful handling .

Research and Development Insights

- Antiviral Activity : Fluorination at the 4-position (target compound) mimics natural nucleosides, enabling incorporation into viral RNA while resisting degradation, a mechanism shared with stavudine but with improved selectivity .

- Enzyme Targeting : Helicase inhibitors () with methylated tetrahydrofuran moieties demonstrate the importance of sugar modifications in binding specificity .

- Synthetic Strategies : Late-stage functionalization () and photocaging () enable precise modifications for tailored biological activity .

Biological Activity

2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one, commonly referred to as a nucleoside analogue, has garnered attention for its potential biological activities. This compound is structurally related to purines and exhibits various pharmacological properties that are of interest in medicinal chemistry.

- Molecular Formula : C10H12FN5O4

- Molecular Weight : 285.23 g/mol

- CAS Number : 103884-98-6

- Purity : Typically >98% in commercial preparations

The biological activity of this compound is primarily attributed to its interaction with adenosine receptors. As a nucleoside analogue, it can mimic the structure of natural nucleosides, allowing it to engage with various biological pathways.

Antiviral Activity

Research has demonstrated that 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one exhibits antiviral properties against several viruses. A study highlighted its effectiveness against RNA viruses, suggesting that it may inhibit viral replication by interfering with nucleic acid synthesis and function .

Antitumor Activity

In vitro studies have shown that this compound possesses antitumor activity. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. The mechanism appears to involve the induction of apoptosis and disruption of the cell cycle in cancer cells .

Antibacterial Activity

Preliminary evaluations indicate that this compound may also exhibit antibacterial properties. It has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. The exact mechanism is still under investigation but may involve interference with bacterial nucleic acid processes .

Study 1: Antiviral Efficacy

A study published in 2011 assessed the antiviral efficacy of several nucleoside analogues, including this compound. The results indicated significant inhibition of viral replication in vitro, particularly against influenza viruses. The compound was shown to disrupt the viral life cycle at multiple stages .

Study 2: Antitumor Potential

In a 2019 study focusing on the antitumor potential of modified purine derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The findings revealed a dose-dependent response, with significant reductions in cell viability at higher concentrations .

Data Table: Summary of Biological Activities

| Activity Type | Tested Against | Effectiveness | Mechanism |

|---|---|---|---|

| Antiviral | RNA Viruses (e.g., Influenza) | Significant inhibition | Disruption of nucleic acid synthesis |

| Antitumor | Cancer Cell Lines | Cytotoxic effects observed | Induction of apoptosis |

| Antibacterial | Gram-positive/negative bacteria | Varying inhibition | Interference with nucleic acid processes |

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH (US) or EN 166 (EU)-certified face shields and safety glasses for eye protection . Wear chemically resistant gloves (e.g., nitrile) and inspect them before use; follow proper glove removal techniques to avoid contamination . Store in a dark, inert atmosphere at room temperature . In case of skin contact, wash immediately with soap and water, and seek medical attention if irritation persists . Respiratory protection (e.g., N100/P3 masks) is advised if aerosolization occurs .

Q. How can researchers verify the purity and structural integrity of synthesized batches?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., 283.24 g/mol for the parent compound) , and 1H/13C NMR to validate stereochemistry (e.g., tetrahydrofuran ring protons at δ 3.5–4.5 ppm) . For fluorinated analogs, 19F NMR is critical to confirm fluorine substitution at the 4-position of the tetrahydrofuran moiety . Cross-reference with certified reference materials (e.g., 95%+ purity standards) .

Q. What are the optimal storage conditions to prevent degradation?

- Methodological Answer : Store in airtight containers under an inert gas (e.g., argon) at 2–8°C to minimize hydrolysis or oxidation . Avoid exposure to light, as UV radiation may destabilize the purine ring . Monitor stability using HPLC-UV at 260 nm (λmax for purine derivatives) .

Advanced Research Questions

Q. How does the fluorine substitution at the 4-position influence the compound’s pharmacokinetic properties?

- Methodological Answer : Fluorine enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Compare in vitro metabolic half-lives of fluorinated vs. non-fluorinated analogs using liver microsomes . Docking studies (e.g., AutoDock Vina) suggest the 4-fluoro group improves binding to viral helicase domains by forming hydrophobic interactions (e.g., with HCV NS5B, ΔG = −9.2 kcal/mol) . Validate via surface plasmon resonance (SPR) to measure binding affinity (KD) .

Q. What experimental strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer : Discrepancies may arise from stereochemical impurities or assay conditions. Reproduce activity using enantiomerically pure batches (e.g., >98% ee via chiral HPLC) . Standardize cell-based assays (e.g., HepG2 for antiviral activity) with controls for cytotoxicity (CC50) and viral load reduction (EC50) . Cross-validate using crystallography (e.g., PDB deposition of ligand-protein complexes) .

Q. How can researchers optimize synthetic routes to improve yield and scalability?

- Methodological Answer : Replace traditional Grignard reagents (e.g., C11H23MgBr) with flow chemistry to enhance reaction control and reduce byproducts . For glycosidic bond formation, use microwave-assisted synthesis (e.g., 80°C, 30 min) to accelerate coupling efficiency . Monitor intermediates via LC-MS and optimize purification using preparative HPLC with C18 columns .

Q. What are the key challenges in assessing the compound’s stability under physiological conditions?

- Methodological Answer : The hydroxymethyl group on the tetrahydrofuran ring is prone to oxidation. Simulate physiological stability via phosphate-buffered saline (PBS, pH 7.4) at 37°C, quantifying degradation products via UPLC-QTOF . For in vivo studies, use radiolabeled analogs (e.g., 3H/14C) to track biodistribution and metabolite formation .

Methodological Notes

- Spectroscopic Validation : Always correlate NMR/HRMS data with literature values (e.g., Beilstein cross-references) .

- Safety Compliance : Adhere to OSHA and REACH guidelines for waste disposal, particularly for halogenated byproducts .

- Data Reproducibility : Archive raw spectral data and crystallization conditions (e.g., Acta Crystallographica templates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.